

# An In-depth Technical Guide to 2-Ethylacrylonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethylacrylonitrile**

Cat. No.: **B154658**

[Get Quote](#)

This guide provides a comprehensive overview of **2-Ethylacrylonitrile**, a versatile organic compound with significant applications in chemical synthesis and polymer science. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties, synthesis, and applications of this compound.

## Chemical Identifiers and Properties

**2-Ethylacrylonitrile** is an unsaturated aliphatic nitrile. The presence of an ethyl group on the acrylonitrile framework modifies its physical and chemical properties compared to the parent compound, acrylonitrile.[\[1\]](#)

| Identifier Type   | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| CAS Number        | 1647-11-6 <a href="#">[1]</a> <a href="#">[2]</a>                                              |
| IUPAC Name        | 2-methylidenebutanenitrile <a href="#">[1]</a> <a href="#">[2]</a>                             |
| Molecular Formula | C5H7N <a href="#">[1]</a> <a href="#">[2]</a>                                                  |
| Molecular Weight  | 81.12 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                                            |
| InChI             | InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3 <a href="#">[1]</a> <a href="#">[2]</a>                 |
| InChI Key         | TVONJMOVBKMLOM-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>                            |
| SMILES            | CCC(=C)C#N <a href="#">[1]</a>                                                                 |
| Canonical SMILES  | CCC(=C)C#N <a href="#">[1]</a>                                                                 |
| Synonyms          | Ethacrylonitrile, 2-Methylenebutyronitrile,<br>Butanenitrile, 2-methylene- <a href="#">[2]</a> |
| Appearance        | Colorless to pale yellow liquid with a pungent<br>odor <a href="#">[1]</a>                     |

## Synthesis and Experimental Protocols

The synthesis of **2-Ethylacrylonitrile** is primarily achieved through two methods:

- Alkylation of Acrylonitrile: This method involves the reaction of ethyl bromide with acrylonitrile in the presence of a strong base like sodium hydride or potassium carbonate.[\[1\]](#) The reaction proceeds via an alkylation mechanism where the ethyl group is introduced at the  $\alpha$ -position to the nitrile group.[\[1\]](#)
- Direct Addition: An alternative route involves the direct addition of ethylene to acrylonitrile under specific catalytic conditions.[\[1\]](#) This method promotes the formation of the ethyl-substituted product.[\[1\]](#)

A general laboratory-scale synthesis protocol based on the alkylation method is described below.

Experimental Protocol: Synthesis of **2-Ethylacrylonitrile** via Alkylation

**Materials:**

- Acrylonitrile
- Ethyl bromide
- Sodium hydride (NaH) or Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Quenching agent (e.g., water or a dilute acid)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, round-bottom flasks, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Distillation apparatus

**Procedure:**

- Setup: Assemble a dry, inert-atmosphere reaction setup. A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon line is suitable.
- Reagent Addition: In the reaction flask, suspend the base (e.g., sodium hydride) in the anhydrous solvent.
- Acrylonitrile Addition: Cool the suspension in an ice bath and slowly add acrylonitrile dropwise from the dropping funnel while stirring.
- Ethyl Bromide Addition: After the addition of acrylonitrile is complete, add ethyl bromide dropwise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

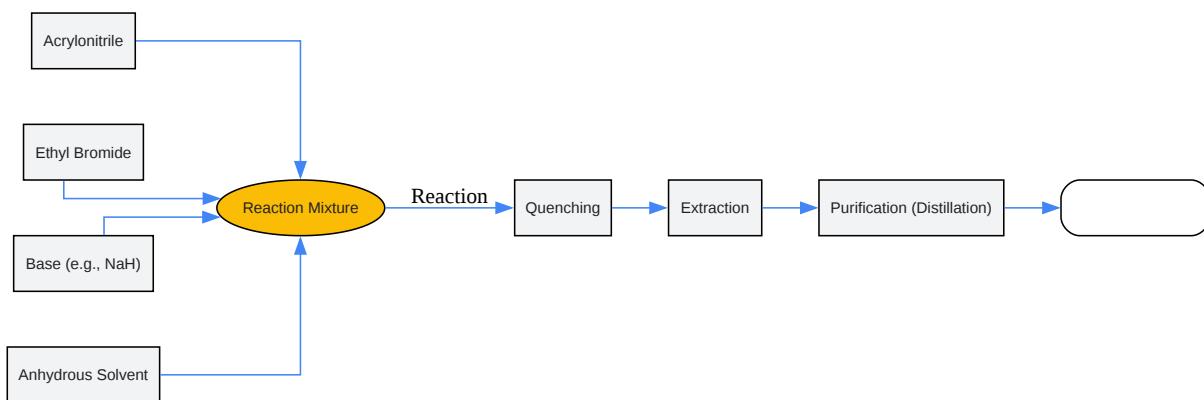
- Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or a dilute acid to neutralize the excess base.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, and then filter to remove the drying agent.
- Solvent Removal and Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure to obtain pure **2-Ethylacrylonitrile**.

## Chemical Reactions and Applications

**2-Ethylacrylonitrile** is a reactive molecule that can participate in several types of chemical reactions, leading to its use in various applications.[\[1\]](#)

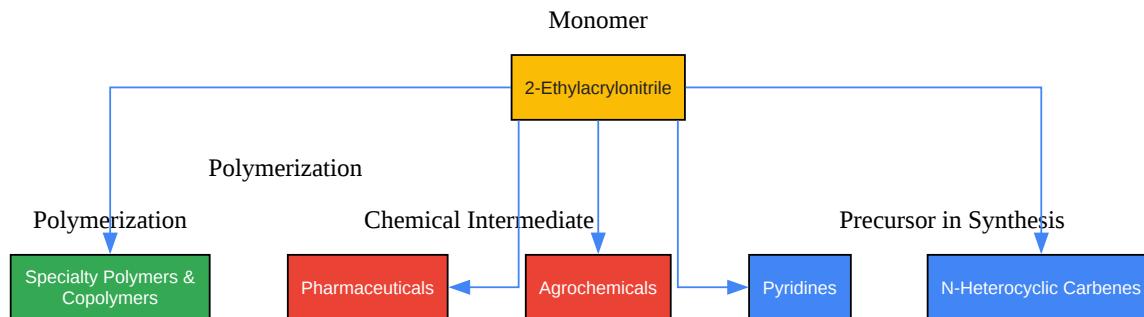
- Polymerization: It can undergo polymerization to form poly(**2-ethylacrylonitrile**), which is used in the production of specialty plastics and fibers.[\[1\]](#)
- Hydrolysis: The nitrile group can be hydrolyzed to yield 2-ethylacrylic acid.[\[1\]](#)
- Reduction: The nitrile group can be reduced to form the corresponding amine, 2-ethylaminopropanoic acid.[\[1\]](#)
- Addition Reactions: The double bond allows for electrophilic addition reactions.[\[1\]](#)

Its primary applications include:


- Polymer Production: It serves as a monomer in the synthesis of specialty polymers and copolymers, contributing to enhanced flexibility and strength.[\[1\]](#)

- Chemical Intermediate: It is a valuable intermediate in the manufacturing of pharmaceuticals and agricultural chemicals.[1]
- Adhesives and Coatings: Its reactivity makes it a useful component in the formulation of specialized adhesives and coatings.[1]

In the context of drug development, **2-Ethylacrylonitrile** serves as a precursor for the synthesis of various heterocyclic compounds.[1] Notably, it is used in the synthesis of:


- Pyridines: These are important scaffolds in many pharmaceutical compounds.[1]
- N-Heterocyclic Carbenes (NHCs): These are used as catalysts in various organic reactions for drug synthesis.[1]

#### Diagrams of Workflows



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **2-Ethylacrylonitrile**.



[Click to download full resolution via product page](#)

Caption: Key applications of **2-Ethylacrylonitrile** in various fields.

## Safety and Handling

**2-Ethylacrylonitrile** is a hazardous chemical and requires careful handling.

GHS Hazard Classification:

- Flammable liquids: Category 3 (H226: Flammable liquid and vapor)[2]
- Acute toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]
- Acute toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[2]
- Skin corrosion/irritation: Category 2 (H315: Causes skin irritation)[2]
- Sensitization, Skin: Category 1 (H317: May cause an allergic skin reaction)[2]
- Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)[2]
- Acute toxicity, Inhalation: Category 4 (H332: Harmful if inhaled)[2]

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
- Keep away from heat, sparks, and open flames.[3]
- Ground/bond container and receiving equipment to prevent static discharge.[3]
- Store in a cool, well-ventilated place in a tightly closed container.[3]
- In case of accidental exposure, seek immediate medical attention.[3]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 2-Ethylacrylonitrile | 1647-11-6 [smolecule.com]
- 2. 2-Ethylacrylonitrile | C5H7N | CID 519271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethylacrylonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154658#2-ethylacrylonitrile-cas-number-and-identifiers>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)